
tert-Butyl (2-aminopyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl (2-aminopyridin-4-yl)carbamate” is a compound with the molecular formula C11H17N3O2 . It is identified by the presence of the -O-CO-NH- linkage . The compound is part of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-aminopyridin-4-yl)carbamate” is characterized by the presence of the -O-CO-NH- linkage . The InChI code for the compound is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3, (H2,12,13) (H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (2-aminopyridin-4-yl)carbamate” include a molecular weight of 223.27 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 .Scientific Research Applications
Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs) like tert-butyl (2-aminopyridin-4-yl)carbamate are crucial in various industrial applications to prolong product shelf life by preventing oxidative reactions. Studies show SPAs in environmental matrices such as indoor dust, outdoor air particulates, and water bodies, highlighting the need for understanding their environmental behavior and human exposure. Toxicity studies suggest potential health risks, urging the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Organic Compounds in Cold Plasma Reactors
Research on cold plasma reactors, including the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen, reveals a potential application for tert-butyl (2-aminopyridin-4-yl)carbamate in environmental remediation. This technology offers an alternative method for decomposing and converting harmful organic compounds into less harmful substances, indicating its applicability in treating environmental pollutants (Hsieh et al., 2011).
Thermophysical Properties in Fuel Additives
A comprehensive review of the properties of fuel additives, including ethers like MTBE and tert-amyl methyl ether (TAME), underlines the importance of understanding the thermophysical properties of such compounds for enhancing fuel efficiency and reducing emissions. This research supports the potential application of tert-butyl (2-aminopyridin-4-yl)carbamate in the formulation of fuel additives (Marsh et al., 1999).
Biodegradation and Fate in Soil and Groundwater
Studies on the biodegradation and fate of ether oxygenates in soil and groundwater demonstrate the microbial ability to degrade compounds like ethyl tert-butyl ether (ETBE), with implications for tert-butyl (2-aminopyridin-4-yl)carbamate. Identifying microorganisms capable of degrading such compounds can inform bioremediation strategies for contaminated sites (Thornton et al., 2020).
Advanced Membrane Techniques for Fuel Purification
The application of polymer membranes in the purification of fuel additives, such as the separation of methanol/MTBE mixtures via pervaporation, showcases the potential for using tert-butyl (2-aminopyridin-4-yl)carbamate in innovative separation technologies. These membrane processes offer efficient and selective methods for purifying and processing chemical compounds (Pulyalina et al., 2020).
properties
IUPAC Name |
tert-butyl N-(2-aminopyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSPGZLOGYNMLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-aminopyridin-4-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

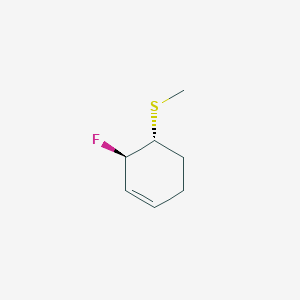

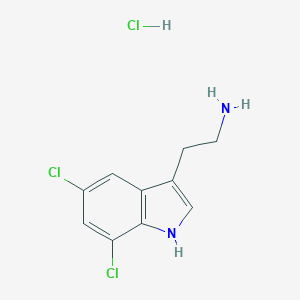
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid](/img/structure/B160679.png)
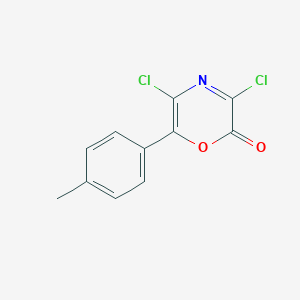
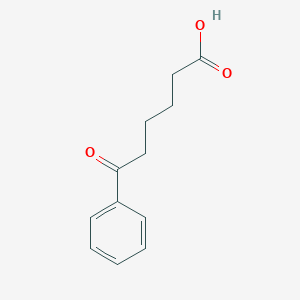


![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)
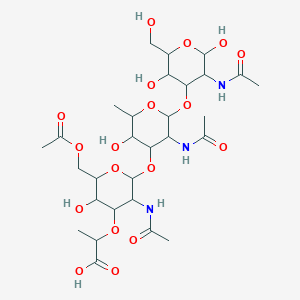
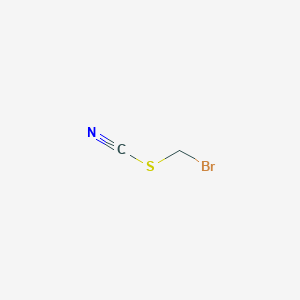

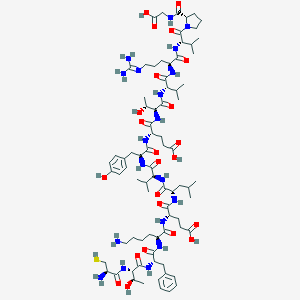
![Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B160703.png)